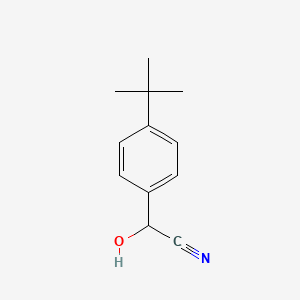

2-(4-(Tert-butyl)phenyl)-2-hydroxyacetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-(Tert-butyl)phenyl)-2-hydroxyacetonitrile: is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a hydroxyacetonitrile moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Tert-butyl)phenyl)-2-hydroxyacetonitrile typically involves the reaction of 4-tert-butylbenzaldehyde with cyanide sources under controlled conditions. One common method includes the use of sodium cyanide or potassium cyanide in the presence of a suitable solvent like ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The hydroxy group in 2-(4-(Tert-butyl)phenyl)-2-hydroxyacetonitrile can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of 2-(4-(Tert-butyl)phenyl)-2-oxoacetonitrile.

Reduction: Formation of 2-(4-(Tert-butyl)phenyl)-2-aminoacetonitrile.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antioxidant Activity

Research indicates that 2-(4-(Tert-butyl)phenyl)-2-hydroxyacetonitrile exhibits notable antioxidant properties. It has been shown to significantly reduce oxidative stress markers in vitro, suggesting its potential use in therapeutic applications aimed at combating oxidative stress-related diseases.

Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. For instance, it can be utilized in the preparation of hydroxyphenylacetonitriles, which are known to be precursors for several therapeutic agents . The ability to synthesize derivatives efficiently makes it valuable for developing new drugs targeting different biological pathways.

Materials Science

Polymer Synthesis

In materials science, this compound can be used to create functionalized polymers. Its structure allows it to act as a building block for synthesizing polymers with specific properties, such as improved thermal stability and chemical resistance. These polymers have applications in coatings, adhesives, and sealants .

Supramolecular Chemistry

The compound can also be integrated into supramolecular architectures due to its ability to form hydrogen bonds and π-π interactions. This feature is particularly useful in creating advanced materials with tailored functionalities for sensors and drug delivery systems .

Chemical Synthesis

Reagent in Organic Reactions

As a nitrile compound, this compound can participate in various organic reactions, including nucleophilic additions and cycloadditions. Its reactivity profile makes it a versatile reagent for synthesizing complex organic molecules .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 2-(4-(Tert-butyl)phenyl)-2-hydroxyacetonitrile involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, while the nitrile group can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparación Con Compuestos Similares

2-(4-(Tert-butyl)phenyl)acetonitrile: Lacks the hydroxy group, leading to different reactivity and applications.

2-(4-(Tert-butyl)phenyl)-2-oxoacetonitrile: Contains a carbonyl group instead of a hydroxy group, affecting its chemical behavior.

4-tert-Butylbenzaldehyde: Precursor in the synthesis of 2-(4-(Tert-butyl)phenyl)-2-hydroxyacetonitrile, with different functional properties.

Uniqueness: The presence of both a hydroxy and a nitrile group in this compound provides a unique combination of reactivity and stability. This makes it a versatile compound for various chemical transformations and applications.

Actividad Biológica

2-(4-(Tert-butyl)phenyl)-2-hydroxyacetonitrile, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

The chemical structure of this compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C13H17NO

- Molecular Weight : 219.29 g/mol

The synthesis typically involves the reaction of tert-butyl phenol with acetonitrile under controlled conditions, often utilizing catalysts to enhance yield and purity. The process can be optimized for industrial applications, focusing on cost-effectiveness and scalability.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit strong antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. This property is particularly significant in the context of chronic diseases where oxidative damage is prevalent.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Specifically, it may inhibit cytochrome P450 enzymes, which are involved in drug metabolism and the activation of procarcinogens. This inhibition can lead to reduced carcinogenic effects from various environmental toxins.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. These effects could be mediated through the inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Studies

The biological activity of this compound is believed to involve several mechanisms:

- Antioxidant Defense : It scavenges free radicals, thereby preventing cellular damage.

- Enzyme Interaction : The compound may form non-covalent interactions with enzymes such as cytochrome P450, altering their activity and reducing the activation of harmful substances.

- Cytokine Modulation : By inhibiting specific signaling pathways, it can reduce the production of inflammatory mediators.

Propiedades

IUPAC Name |

2-(4-tert-butylphenyl)-2-hydroxyacetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13/h4-7,11,14H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDVNRVASEIMNBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(C#N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.